N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide
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Overview
Description
N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an acetylamino group, a phenyl ring, and a piperidinecarboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved .
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: This compound shares some structural similarities with N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide, particularly in the presence of acetylamino and phenyl groups.
N-[4-(Acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide: Another related compound with similar functional groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1081115-60-7 |
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Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(25)22-16-8-10-17(11-9-16)23-21(27)18-12-13-19(26)24(2)20(18)15-6-4-3-5-7-15/h3-11,18,20H,12-13H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
CKEVMEBUSREFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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